[2-Bromo-1-(4-nitrophenyl)ethoxy](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane: is an organic compound with the molecular formula C14H22BrNO3Si. It is a derivative of silane, featuring a bromine atom, a nitrophenyl group, and a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azido derivatives.
Reduction: Formation of 2-amino-1-(4-nitrophenyl)ethoxy derivatives.
Oxidation: Formation of carbonyl-containing derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl dimethylsilyl group serves as a protecting group for alcohols in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms, facilitated by a catalyst .
Comparison with Similar Compounds
2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane): Similar structure but with a fluorine atom instead of a nitro group.
2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane): Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane makes it particularly reactive in reduction reactions, allowing for the synthesis of amino derivatives. This distinguishes it from its analogs with different substituents, which may not undergo the same types of reactions or yield the same products.
Properties
Molecular Formula |
C14H22BrNO3Si |
---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
[2-bromo-1-(4-nitrophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-13(10-15)11-6-8-12(9-7-11)16(17)18/h6-9,13H,10H2,1-5H3 |
InChI Key |
AUBOIRQSBPREOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.